molecular formula C14H20Cl2N2S B6180845 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride CAS No. 2613383-60-9

1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride

Cat. No.: B6180845
CAS No.: 2613383-60-9
M. Wt: 319.3 g/mol
InChI Key: SYOIIDKVZAAFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride” is a chemical compound with the molecular formula C12H20N2.2HCl . It’s important to note that this compound is provided for research use only and is not intended for diagnostic or therapeutic use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride involves the reaction of 4-methyl-2-(propan-2-yl)-1,3-thiazol-5-amine with 4-bromoacetophenone followed by reduction of the resulting ketone to the corresponding alcohol. The alcohol is then reacted with formaldehyde and ammonium chloride to form the target compound.", "Starting Materials": ["4-methyl-2-(propan-2-yl)-1,3-thiazol-5-amine", "4-bromoacetophenone", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Reaction of 4-methyl-2-(propan-2-yl)-1,3-thiazol-5-amine with 4-bromoacetophenone in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding ketone.", "Step 2: Reduction of the ketone using sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.", "Step 3: Reaction of the alcohol with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the target compound as a dihydrochloride salt.", "Step 4: Isolation and purification of the product using standard techniques such as filtration, crystallization, and recrystallization." ] }

2613383-60-9

Molecular Formula

C14H20Cl2N2S

Molecular Weight

319.3 g/mol

IUPAC Name

[4-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C14H18N2S.2ClH/c1-9(2)14-16-10(3)13(17-14)12-6-4-11(8-15)5-7-12;;/h4-7,9H,8,15H2,1-3H3;2*1H

InChI Key

SYOIIDKVZAAFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C2=CC=C(C=C2)CN.Cl.Cl

Purity

95

Origin of Product

United States

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